diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate
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Overview
Description
Diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate is an organic compound with the molecular formula C14H20NO5P. It is a phosphonate ester that contains an acetamido group, a phenyl group, and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate acetamido ketone. One common method involves the use of sodium hydride as a base in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The mixture is cooled to 0°C, and the acetamido ketone is added dropwise. The reaction is then allowed to proceed at room temperature for several hours before being quenched and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and solvents like dichloromethane.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphonates depending on the substituent introduced.
Scientific Research Applications
Diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group, which can mimic phosphate groups in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon metabolic conversion.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism by which diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate exerts its effects often involves the interaction of its phosphonate group with biological targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from binding and thus preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-oxo-2-phenylethyl)phosphonate: Similar structure but lacks the acetamido group.
Diethyl benzoylmethylphosphonate: Contains a benzoyl group instead of an acetamido group.
Diethyl phenacylphosphonate: Another name for diethyl (2-oxo-2-phenylethyl)phosphonate.
Uniqueness
Diethyl (1-acetamido-2-oxo-2-phenylethyl)phosphonate is unique due to the presence of the acetamido group, which can participate in hydrogen bonding and other interactions that are not possible with similar compounds lacking this group. This feature can enhance its reactivity and binding affinity in various chemical and biological contexts .
Properties
IUPAC Name |
N-(1-diethoxyphosphoryl-2-oxo-2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO5P/c1-4-19-21(18,20-5-2)14(15-11(3)16)13(17)12-9-7-6-8-10-12/h6-10,14H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLFBKJNKJERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)C1=CC=CC=C1)NC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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